2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid

Description

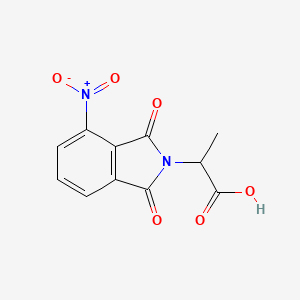

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid (CAS: 100914-35-0) is a nitro-substituted isoindole-1,3-dione derivative with the molecular formula C₁₅H₈N₂O₆ and a molecular weight of 312.24 g/mol . Its structure features a propanoic acid side chain linked to a nitro-functionalized isoindole dione core. The nitro group at the 4-position introduces strong electron-withdrawing effects, influencing both physicochemical properties (e.g., acidity, solubility) and biological interactions.

Properties

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c1-5(11(16)17)12-9(14)6-3-2-4-7(13(18)19)8(6)10(12)15/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLVZKDDGLOAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377881 | |

| Record name | 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18627-60-6 | |

| Record name | 1,3-Dihydro-α-methyl-4-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18627-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid typically involves the reaction of phthalic anhydride with an appropriate nitro-substituted amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dimethylformamide (DMF) and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dioxoisoindoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, sodium borohydride, acetic acid, and various catalysts such as palladium on carbon (Pd/C) for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The dioxoisoindoline moiety may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

- NS-1502 (2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid): Structure: Chloro substituents at positions 5 and 6 of the isoindole ring, with a phenyl group on the propanoic acid chain. Activity: Demonstrated reversible inhibition of human KAT-2 (lysine acetyltransferase 2) with binding affinity measured via SPR and HPLC. Acts as a competitive inhibitor with lower IC₅₀ compared to irreversible inhibitors like PF-04859989 .

- Tetraiodo Derivatives (e.g., 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid): Structure: Iodo substituents at all four positions of the isoindole ring. Activity: Potent CK2 (Casein Kinase 2) inhibitor with IC₅₀ = 0.15 µM, ATP-competitive and highly selective (minimal inhibition of DYRK1a, MSK1, GSK3, or CDK5) . Key Difference: Halogenation increases steric bulk and electron density, enhancing kinase binding but possibly reducing solubility.

Analogs with Aromatic or Alkyl Side Chains

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid: Structure: Phenyl group attached to the propanoic acid chain. Properties: Molecular weight 295.29 g/mol, logP 2.58, racemic mixture. Higher lipophilicity compared to the nitro analog . Application: Intermediate in synthesizing isocoumarins, which have antimicrobial and immunomodulatory properties .

- 3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Structure: Methylphenyl substituent on the propanoic acid chain. Properties: Molecular formula C₁₈H₁₇NO₃, increased steric bulk compared to the nitro derivative. Key Difference: Methyl group enhances metabolic stability but may reduce binding affinity due to steric hindrance .

Propanoic Acid Derivatives Without Nitro Groups

- 2-Phthalimidopropionic Acid (CAS 21860-84-4): Structure: Propanoic acid linked to an unsubstituted isoindole dione. Properties: Lacks electron-withdrawing substituents, resulting in higher pKa (more acidic) and altered solubility . Application: Used in peptide synthesis and as a building block for non-steroidal anti-inflammatory agents.

- 3-(3,4-Dimethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Structure: Methoxy groups on the phenyl ring. Properties: Molecular weight 341.36 g/mol, logP 1.309, predicted pKa 4.22. Key Difference: Methoxy groups donate electrons, increasing solubility and altering pharmacokinetics .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| Target Compound (4-Nitro) | C₁₅H₈N₂O₆ | 312.24 | N/A | 4-Nitro, propanoic acid |

| NS-1502 (5,6-Dichloro) | C₁₇H₁₁Cl₂NO₄ | 364.18 | 3.12 | 5,6-Cl, phenyl |

| Tetraiodo CK2 Inhibitor | C₁₁H₅I₄NO₄ | 746.77 | 4.89 | 4,5,6,7-I |

| 2-Phthalimidopropionic Acid | C₁₁H₉NO₄ | 219.19 | 1.45 | Unsubstituted isoindole |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-nitro-1,3-dioxo-isoindol-2-yl)propanoic acid?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Microwave-assisted synthesis : Reacting phthalimide derivatives with propanoic acid precursors in DMF under microwave irradiation (e.g., 88% yield for analogous sulfonamide derivatives) .

- Solvent-free fusion : Thermal fusion of nitro-substituted phthalic anhydride with β-alanine derivatives, avoiding hazardous solvents .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for high-purity yields .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- 1H/13C NMR : Analyze isoindole ring protons (δ 7.6–8.2 ppm) and nitro group deshielding effects .

- LCMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ for C12H9N2O6: calculated 289.06, observed 289.1) .

- IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹ for dioxo groups) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

Basic: How to assess preliminary biological activity in antimicrobial research?

Answer:

- Enzyme inhibition assays : Measure IC50 against bacterial leucyl-tRNA synthetase (e.g., 0.15 µM for tetraiodo analogs via ATP-competitive binding) .

- MIC determination : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays .

- Selectivity screening : Compare inhibition of off-target kinases (DYRK1a, GSK3) to confirm specificity .

Advanced: How do structural modifications (e.g., iodination) impact bioactivity?

Answer:

- Tetraiodo substitution : Enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (IC50 reduced from µM to nM range) .

- Nitro vs. amino groups : Nitro groups increase electrophilicity, enhancing interactions with catalytic lysine residues in target enzymes .

- Propanoic acid chain length : Shorter chains (e.g., acetic acid derivatives) reduce solubility but improve membrane permeability .

Advanced: What strategies resolve contradictory bioactivity data across analogs?

Answer:

- Crystallographic analysis : Determine binding modes via X-ray diffraction of inhibitor-enzyme complexes (e.g., calcium coordination polymers for structural insights) .

- Docking simulations : Use AutoDock Vina to model interactions with leucyl-tRNA synthetase active sites .

- SAR studies : Systematically vary substituents (e.g., nitro position, alkyl chain length) and correlate with IC50 trends .

Advanced: How to optimize reaction yields while minimizing byproducts?

Answer:

- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (30 min vs. 24 hrs) and improves yields by 30–40% for phthalimide condensations .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for nitro-group activation during cyclization .

- In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What methods elucidate the compound’s mechanism of action in kinase inhibition?

Answer:

- ATP-competition assays : Compare inhibitor activity with/without excess ATP to confirm competitive binding .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester derivatives) for improved oral bioavailability .

- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to enhance aqueous dispersion and pharmacokinetics .

- Co-crystallization : Co-formulate with cyclodextrins or amino acids (e.g., arginine) to stabilize amorphous phases .

Advanced: How to validate crystallographic data for coordination complexes?

Answer:

- Single-crystal X-ray diffraction : Resolve Ca2+ coordination geometry (e.g., bond lengths, angles) in polymeric structures .

- PXRD refinement : Compare experimental and simulated patterns to confirm phase purity .

- DFT calculations : Optimize molecular geometries using Gaussian09 to validate crystallographic models .

Advanced: What computational tools predict metabolic stability?

Answer:

- ADMET prediction : Use SwissADME to estimate metabolic sites (e.g., nitro-reductase susceptibility) .

- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to identify potential detoxification pathways .

- Metabolite ID : Perform LC-HRMS/MS after incubation with liver microsomes to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.